molecular formula C24H25FN4O2 B2639810 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1251587-09-3

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2639810
CAS No.: 1251587-09-3
M. Wt: 420.488
InChI Key: GGYWFZRRZSGGTO-UHFFFAOYSA-N
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Description

Historical Development and Significance in Medicinal Chemistry

Pyrido[4,3-d]pyrimidines evolved from early studies on pyrimidine derivatives, with their fused bicyclic system enabling enhanced interactions with enzymatic ATP-binding pockets. Initial work on pyrido[2,3-d]pyrimidines demonstrated potent anticancer activity through kinase inhibition (e.g., EGFR, CDK2). The 4-oxo substitution pattern, as seen in the target compound, was later optimized to improve metabolic stability and solubility. Key milestones include:

  • 1990s–2000s : Discovery of pyrido-pyrimidines as tyrosine kinase inhibitors.
  • 2010s : Structural modifications to address drug resistance, such as introducing fluorinated aryl groups.
  • 2020s : Exploration of 6-benzyl substitutions to enhance target specificity.

Pharmacophoric Relevance of the N-(5-Fluoro-2-methylphenyl)acetamide Moiety

The N-(5-fluoro-2-methylphenyl)acetamide group serves as a critical pharmacophore:

  • Fluorine : Enhances lipophilicity and modulates electron density, improving binding to hydrophobic pockets.
  • Methyl group : Reduces oxidative metabolism at the ortho position, extending plasma half-life.
  • Acetamide linker : Facilitates hydrogen bonding with kinase hinge regions (e.g., EGFR’s Met793).

Table 1 : Bioactivity trends for acetamide-modified pyrido-pyrimidines

Substituent Target Enzyme IC₅₀ (µM) Source
5-Fluoro-2-methyl EGFRWT 0.099
3-Methoxy CDK2 0.45 *
4-Phenoxy Tyrosinase 1.2

*Benchchem source excluded per requirements.

Structural Relationship to Bioactive Heterocyclic Compounds

The target compound shares structural motifs with several drug-like scaffolds:

  • Benzothieno[2,3-d]pyrimidines : The 4-oxo-5,6,7,8-tetrahydro core in CID 4121401 highlights the role of saturation in improving conformational flexibility.
  • **Pyrazolo[3

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-16-8-9-19(25)12-22(16)27-23(30)15-29-17(2)26-21-10-11-28(14-20(21)24(29)31)13-18-6-4-3-5-7-18/h3-9,12H,10-11,13-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYWFZRRZSGGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Methyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents.

    Oxidation to Form the Oxo Group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide can introduce the oxo group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to introduce or modify oxo groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluoro-substituted phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(5-fluoro-2-methylphenyl)acetamide exhibit significant anticancer properties. A notable case study demonstrated that derivatives of pyrido-pyrimidines showed promising results in inhibiting cancer cell growth in vitro. These compounds were tested against various cancer cell lines and displayed IC50 values indicating effective cytotoxicity .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar pyrido-pyrimidine derivatives have been reported to possess antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. Research indicates that modifications in the substituents can enhance the antibacterial efficacy significantly .

Enzyme Inhibition

Research has shown that compounds with a pyrido-pyrimidine scaffold can act as inhibitors for specific enzymes involved in metabolic pathways. The mechanism often involves binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This property can be particularly useful in developing treatments for diseases where enzyme regulation is crucial .

Study 1: Anticancer Screening

In a study conducted by Fayad et al., a library of compounds including derivatives of pyrido-pyrimidines was screened for anticancer activity using multicellular spheroids as a model system. The findings revealed that certain derivatives exhibited potent anticancer effects with minimal toxicity towards normal cells .

Study 2: Antibacterial Efficacy

A series of experiments evaluated the antibacterial properties of related compounds against common bacterial strains. The results indicated that modifications at the N-(substituted phenyl) position significantly influenced the antibacterial potency, with some compounds showing MIC values comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[4,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The benzyl, methyl, oxo, and fluoro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (): Core: Pyrazolo[3,4-d]pyrimidine fused with chromenone. Substituents: Fluorophenyl, acetamide, and chromenone moieties. Key Differences: The pyrazolo-pyrimidine core and chromenone fusion differentiate it from the pyrido-pyrimidine core of the target compound.

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ():

  • Core : Dihydropyrimidine with a thioether linkage.
  • Substituents : Benzyl-acetamide and methyl-oxo groups.
  • Key Differences : The absence of a fused bicyclic system (e.g., pyrido or pyrazolo) reduces structural complexity but may limit target specificity .

N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (): Core: Thieno[2,3-d]pyrimidine. Substituents: Phenyl and acetamide groups. Key Differences: The thieno-pyrimidine core introduces sulfur, which may alter electronic properties and solubility compared to pyrido-pyrimidines .

Equimolecular combination of N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide (): Core: Pyrido[4,3-d]pyrimidine with multiple oxo groups. Substituents: Cyclopropyl, fluoro-iodophenyl, and acetamide. Key Similarities: Shares the pyrido[4,3-d]pyrimidine core with the target compound, suggesting overlapping synthetic pathways or biological targets .

Physicochemical Properties

Compound Core Structure Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Pyrido[4,3-d]pyrimidine Not reported ~480 (estimated) 6-Benzyl, 2-methyl, 5-fluoro-2-methylphenyl
Pyrazolo-pyrimidine-chromenone (Ev4) Pyrazolo[3,4-d]pyrimidine 302–304 571.20 Chromenone, fluorophenyl
Thieno-pyrimidine (Ev7) Thieno[2,3-d]pyrimidine 190–191 362.0 Phenyl, acetamide
Pyrido-pyrimidine (Ev9) Pyrido[4,3-d]pyrimidine Not reported 693.53 (DMSO solvate) Cyclopropyl, fluoro-iodophenyl
Dihydropyrimidine (Ev6) Dihydropyrimidine 196 ~306 Benzyl, thioether

Notes:

  • Fluorine substitution (as in the target compound and Ev4/Ev9) often enhances metabolic stability and lipophilicity .

Biological Activity

The compound 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(5-fluoro-2-methylphenyl)acetamide is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N4O4C_{25}H_{26}N_{4}O_{4}, with a molecular weight of 446.5 g/mol. Its complex structure includes a pyrido[4,3-d]pyrimidine core and various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC25H26N4O4
Molecular Weight446.5 g/mol
CAS Number1251696-19-1

Antimicrobial Activity

Research has indicated that compounds within the pyrido-pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to high activity against various bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The specific compound has not been extensively studied in isolation but is hypothesized to possess similar antimicrobial effects due to its structural similarities with other active derivatives.

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes involved in metabolic pathways. For example, similar structures have been shown to inhibit tyrosine kinases and other critical enzymes associated with cancer progression . The presence of the pyrido[4,3-d]pyrimidine core is often linked to enzyme inhibition due to its ability to mimic substrate structures.

Case Studies

  • Study on Antimicrobial Efficacy : A study examining the antimicrobial properties of pyrido-pyrimidine derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against E. coli and S. aureus . This suggests that our compound may have comparable efficacy.
  • Anticancer Activity : Another investigation into pyrido-pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM . This indicates potential therapeutic applications in oncology.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : By mimicking substrates or cofactors, it may inhibit critical enzymes such as DHFR.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt normal cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells leading to cell death.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-{6-benzyl...acetamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrido[4,3-d]pyrimidinone derivatives typically involves multi-step protocols, such as cyclocondensation of β-keto esters with amidines or urea derivatives under acidic conditions. For example, describes a pyrimidine synthesis using fluorinated intermediates and NMP as a solvent at 120°C, achieving a 31% yield after column chromatography. To improve yields:

  • Optimize stoichiometry of reactants (e.g., 1.2:1 molar ratio of amine to pyrimidine precursor).
  • Use high-boiling solvents like NMP or DMF to enhance reaction homogeneity.
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. Q2. What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, fluoroaromatic protons at δ 6.8–7.5 ppm) .
  • LC-MS : For molecular ion confirmation (e.g., [M+H]+ at m/z 362.0 in ).
  • IR Spectroscopy : To identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Advanced Mechanistic and Computational Studies

Q. Q3. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with enzymes or receptors. For example:

  • Parameterize the compound using quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level).
  • Screen against kinase or protease targets (e.g., EGFR, PARP) using crystal structures from the PDB.
  • Validate predictions with in vitro assays (e.g., IC50 measurements) .

Q. Q4. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Perform sensitivity analysis on docking parameters (e.g., grid size, scoring functions).
  • Re-evaluate protonation states or tautomeric forms of the compound under physiological conditions.
  • Use free-energy perturbation (FEP) or MM-PBSA calculations to refine binding energy estimates .

Pharmacological and Biological Evaluation

Q. Q5. How should researchers design in vitro assays to evaluate this compound’s kinase inhibition potential?

Methodological Answer:

  • Use recombinant kinase assays (e.g., ADP-Glo™) with ATP concentrations near the Km value.
  • Include positive controls (e.g., staurosporine for broad-spectrum inhibition).
  • Test dose-response curves (0.1–100 µM) and calculate IC50 values using nonlinear regression .

Q. Q6. What are the challenges in assessing metabolic stability, and how can they be addressed?

Methodological Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
  • Data Interpretation : Normalize results to control compounds (e.g., verapamil for CYP3A4) .

Data Analysis and Experimental Design

Q. Q7. How can researchers statistically validate contradictory results in dose-response studies?

Methodological Answer:

  • Apply hierarchical clustering or PCA to identify outlier datasets.
  • Use Bayesian meta-analysis to integrate results across multiple assays.
  • Confirm reproducibility via independent replicates (n ≥ 3) under standardized conditions .

Q. Q8. What experimental frameworks optimize SAR (Structure-Activity Relationship) studies for this compound?

Methodological Answer:

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., benzyl → phenyl or cyclohexyl groups).
  • 3D-QSAR : Build CoMFA or CoMSIA models using alignment-dependent descriptors.
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .

Advanced Synthetic and Process Chemistry

Q. Q9. What reactor designs improve scalability for multi-step syntheses of this compound?

Methodological Answer:

  • Use continuous-flow reactors to minimize intermediate isolation (e.g., telescoped amidation and cyclization steps).
  • Optimize mixing efficiency with static mixers or microchannel reactors.
  • Monitor reaction progress in real-time via PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy .

Q. Q10. How can green chemistry principles be applied to reduce waste in the synthesis?

Methodological Answer:

  • Replace halogenated solvents (e.g., CH2Cl2) with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Catalyze key steps with recyclable catalysts (e.g., immobilized lipases for enantioselective reactions).
  • Implement solvent recovery systems (e.g., thin-film evaporation) .

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